Product packaging for D,L-Dropropizine N,N-Dioxide(Cat. No.:CAS No. 152237-41-7)

D,L-Dropropizine N,N-Dioxide

Cat. No.: B13439129
CAS No.: 152237-41-7
M. Wt: 268.31 g/mol
InChI Key: ORQHBRZAGJIZCU-UHFFFAOYSA-N
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Description

D,L-Dropropizine N,N-Dioxide ( 152237-41-7) is a high-purity chemical reference standard with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol. This compound is formally identified as 1-(2,3-Dihydroxypropyl)-4-phenylpiperazine 1,4-dioxide or 3-(4-Phenyl-1-piperazinyl)-1,2-propanediol N,N'-dioxide . It is primarily used in the analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production and Abbreviated New Drug Application (ANDA) process for the antitussive drug Dropropizine . As an impurity standard, it provides researchers with a critical benchmark for ensuring the identity, purity, and quality of pharmaceutical products and their related substances . The product is supplied with a Certificate of Analysis to confirm its detailed characterization data, which is compliant with regulatory guidelines . Traceability against pharmacopeial standards (such as USP or EP) can be provided based on feasibility. This product is intended for research and analytical purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O4 B13439129 D,L-Dropropizine N,N-Dioxide CAS No. 152237-41-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152237-41-7

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

3-(1,4-dioxido-4-phenylpiperazine-1,4-diium-1-yl)propane-1,2-diol

InChI

InChI=1S/C13H20N2O4/c16-11-13(17)10-14(18)6-8-15(19,9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2

InChI Key

ORQHBRZAGJIZCU-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC[N+]1(CC(CO)O)[O-])(C2=CC=CC=C2)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches to D,l Dropropizine N,n Dioxide

Classical Synthetic Pathways for D,L-Dropropizine N,N-Dioxide

The traditional synthesis of this compound is a multi-step process that begins with the synthesis of its precursor, D,L-Dropropizine, followed by an oxidation step to form the N,N-dioxide.

Multi-Step Synthesis of this compound Precursors

The primary precursor for the synthesis of this compound is D,L-Dropropizine itself. The synthesis of D,L-Dropropizine typically involves the reaction of 1-phenylpiperazine with a suitable three-carbon synthon.

A common method for the synthesis of D,L-Dropropizine involves the coupling of 1-phenylpiperazine with glycidol (B123203) (2,3-epoxy-1-propanol) informahealthcare.com. This reaction proceeds via the nucleophilic attack of the secondary amine of 1-phenylpiperazine on the epoxide ring of glycidol, leading to the formation of the desired 3-(4-phenylpiperazin-1-yl)propane-1,2-diol, which is D,L-Dropropizine informahealthcare.com.

The synthesis of the key intermediate, 1-phenylpiperazine, can be achieved through several methods, including the reaction of aniline with bis(2-chloroethyl)amine or through palladium-catalyzed Buchwald-Hartwig amination of a suitable aryl halide with piperazine (B1678402) chemicalbook.comnih.gov.

A plausible multi-step synthesis for D,L-Dropropizine is outlined below:

Table 1: Multi-Step Synthesis of D,L-Dropropizine

StepReactantsReagents/ConditionsProductTypical Yield
1Aniline, Bis(2-chloroethyl)amineHigh Temperature1-Phenylpiperazine60-70%
21-Phenylpiperazine, GlycidolReflux in a suitable solvent (e.g., ethanol)D,L-Dropropizine80-90%

This is an interactive data table. You can sort and filter the data.

Once D,L-Dropropizine is synthesized, the final step is the oxidation of the two tertiary nitrogen atoms of the piperazine ring to form this compound. This is typically achieved using a suitable oxidizing agent. Hydrogen peroxide (H₂O₂) is a commonly used reagent for the N-oxidation of tertiary amines due to its effectiveness and the formation of water as the only byproduct rsc.orgacs.orgacs.org. The reaction is generally carried out in a suitable solvent like acetonitrile and water, and may require heating to proceed to completion google.com.

Stereoselective Synthesis Strategies for this compound

While the synthesis of the racemic this compound is straightforward, stereoselective synthesis to obtain specific enantiomers can be more challenging. Stereoselectivity can be introduced at two key stages: during the synthesis of the dropropizine (B1670954) backbone or during the N-oxidation step.

For the synthesis of an enantiomerically pure dropropizine precursor, one could employ a chiral starting material. For instance, the use of enantiomerically pure (R)- or (S)-glycidol in the reaction with 1-phenylpiperazine would lead to the formation of the corresponding enantiomer of dropropizine informahealthcare.com. A patent describes the preparation of levodropropizine (B346804), the (S)-enantiomer, by reacting 1-phenylpiperazine with (R)-glycidol, which is obtained through an enzymatic process informahealthcare.com.

Stereoselective N-oxidation of a chiral tertiary amine can be influenced by the steric and electronic environment around the nitrogen atom. However, achieving high diastereoselectivity during the N-oxidation of a pre-existing chiral center can be difficult and often results in a mixture of diastereomers. The diastereoselective oxidation of proline derivatives to homochiral N-oxides has been explored, suggesting that the stereochemistry of the oxidation can be influenced by the substituents on the heterocyclic ring liverpool.ac.uk. For this compound, the oxidation of a single enantiomer of dropropizine would likely lead to a mixture of diastereomeric N,N-dioxides.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.

Eco-Friendly Solvents and Reagents for this compound Production

A key aspect of green chemistry is the use of environmentally benign solvents and reagents pharmacyjournal.in. In the synthesis of this compound, the choice of oxidizing agent is critical. Hydrogen peroxide (H₂O₂) is considered a green oxidant as it produces only water as a byproduct rsc.orgacs.orgacs.org. This is a significant improvement over traditional oxidizing agents that can generate hazardous waste.

The choice of solvent also plays a crucial role. Water is the most desirable green solvent, and reactions are increasingly being designed to be performed in aqueous media. For the N-oxidation step, a mixture of acetonitrile and water has been used, which is a move towards greener solvent systems google.com. The ideal scenario would be to conduct the reaction entirely in water or under solvent-free conditions.

Atom Economy and Efficiency in this compound Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product researchgate.netjk-sci.com. The N-oxidation of D,L-Dropropizine with hydrogen peroxide exhibits excellent atom economy, as all the atoms of the hydrogen peroxide are incorporated into the product (as oxygen) and the byproduct (water).

Table 2: Atom Economy Analysis of this compound Synthesis

Reaction StepReactantsDesired ProductByproductsAtom Economy (%)
Synthesis of 1-PhenylpiperazineAniline, Bis(2-chloroethyl)amine1-Phenylpiperazine2 HCl~73%
Synthesis of D,L-Dropropizine1-Phenylpiperazine, GlycidolD,L-DropropizineNone (Addition Reaction)100%
N-OxidationD,L-Dropropizine, 2 H₂O₂This compound2 H₂O~88%

This is an interactive data table. You can sort and filter the data based on different parameters.

Chemoenzymatic and Biocatalytic Routes to this compound

Chemoenzymatic and biocatalytic methods offer promising alternatives to traditional chemical synthesis, often providing higher selectivity and milder reaction conditions.

The use of enzymes for N-oxidation is an emerging area of green chemistry nbinno.com. Biocatalytic N-oxidation can be highly regioselective and stereoselective. For instance, whole cells of Burkholderia sp. MAK1 have been shown to perform regioselective N-oxidation on various pyridine compounds nbinno.com. While there is no specific literature on the biocatalytic N-oxidation of dropropizine, the broad substrate specificity of some N-oxidizing enzymes suggests that this could be a viable approach.

A potential chemoenzymatic route to an enantiomerically pure this compound could involve the enzymatic resolution of racemic dropropizine to obtain a single enantiomer, followed by a chemical or enzymatic N-oxidation step. Lipases are commonly used for the resolution of racemic alcohols and could potentially be employed to resolve D,L-Dropropizine.

Furthermore, the synthesis of the chiral precursor, (R)-glycidol, for the stereoselective synthesis of levodropropizine has been achieved using enzymatic processes, highlighting the successful application of biocatalysis in the synthesis of dropropizine derivatives informahealthcare.com. This enzymatic step is crucial for producing the optically active precursor with high enantiomeric purity.

The development of specific enzymes for the direct N,N-dioxidation of dropropizine could significantly improve the sustainability and efficiency of the synthesis, offering a direct route to the desired product under mild, aqueous conditions.

Enzyme-Mediated Transformations for this compound Synthesis

The synthesis of N,N-dioxides from cyclic diamines such as the piperazine moiety in Dropropizine presents a unique challenge for synthetic chemistry. Traditional chemical oxidation methods often require harsh reagents and can lack selectivity, leading to a mixture of products. In contrast, enzyme-mediated transformations offer the potential for highly specific and environmentally benign reaction conditions. While specific enzymatic routes for the direct synthesis of this compound are not extensively documented in publicly available literature, the potential for such biotransformations can be extrapolated from the known capabilities of various oxidoreductase enzymes, particularly monooxygenases.

Flavin-containing monooxygenases (FMOs), cytochrome P450 monooxygenases (CYPs), and Baeyer-Villiger monooxygenases (BVMOs) are the primary enzyme classes known to catalyze the N-oxidation of a wide variety of substrates containing nitrogen atoms. These enzymes utilize molecular oxygen and a cofactor, typically NADPH or FADH₂, to introduce an oxygen atom onto the nitrogen center of a substrate.

The proposed enzymatic synthesis of this compound would involve a two-step or a concerted double N-oxidation of the piperazine ring of D,L-Dropropizine. This transformation would likely proceed through a D,L-Dropropizine N-oxide intermediate before the second nitrogen atom is oxidized to yield the final N,N-dioxide product. The regioselectivity and stereoselectivity of such a reaction would be highly dependent on the specific enzyme utilized and the precise orientation of the substrate within the enzyme's active site.

Several factors would influence the feasibility and efficiency of an enzyme-mediated synthesis of this compound, including enzyme substrate specificity, cofactor regeneration, and potential enzyme inhibition by the substrate or product. The inherent chirality of Dropropizine could also influence the enzymatic process, potentially leading to enantioselective N-oxidation. Research into the enzymatic N-oxidation of other piperazine-containing pharmaceuticals provides a foundation for exploring similar transformations for Dropropizine.

Biocatalyst Engineering for Enhanced this compound Yields

Given the likelihood that wild-type enzymes may not exhibit optimal activity or selectivity for the double N-oxidation of D,L-Dropropizine, biocatalyst engineering presents a powerful strategy to develop tailored enzymes with enhanced capabilities. Techniques such as directed evolution and site-directed mutagenesis can be employed to modify the active site and other key regions of monooxygenases to improve their performance for the desired transformation.

Directed evolution involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties, such as increased catalytic activity, enhanced stability, or altered substrate specificity. This iterative process can lead to the development of highly efficient biocatalysts for the synthesis of this compound. For instance, studies have demonstrated the successful engineering of P450 monooxygenases for the N-oxidation of various heterocyclic compounds.

Site-directed mutagenesis, on the other hand, involves making specific changes to the amino acid sequence of an enzyme based on a rational understanding of its structure and mechanism. By targeting residues within the active site that interact with the substrate, it is possible to fine-tune the enzyme's properties to favor the formation of the desired N,N-dioxide product. For example, modifying the steric and electronic environment of the active site could facilitate the binding of the D,L-Dropropizine N-oxide intermediate in an orientation that promotes the second N-oxidation step.

The table below illustrates the potential for improving enzyme performance through engineering, using data from the directed evolution of a P450 monooxygenase for the N-oxidation of a model heterocyclic substrate.

Table 1: Improvement of P450BM3 Activity for N-Oxidation through Directed Evolution

Enzyme Variant Mutation(s) Substrate Conversion (%) N-Oxide Selectivity (%)
Wild-Type - 15 30
Mutant 1 A82F 45 65
Mutant 2 A82F/F87V 70 85
Mutant 3 A82F/F87V/L188P 95 98

This table is illustrative and based on published data for a model substrate, not D,L-Dropropizine.

Furthermore, engineering the cofactor regeneration system is crucial for the economic viability of any potential biocatalytic process. This can involve co-expressing the monooxygenase with another enzyme, such as glucose dehydrogenase, to continuously regenerate the expensive NADPH cofactor.

While the direct enzymatic synthesis of this compound remains a prospective area of research, the principles of enzyme-mediated catalysis and the proven success of biocatalyst engineering provide a clear roadmap for the development of a sustainable and efficient chemo-enzymatic approach to this complex molecule.

Advanced Spectroscopic and Chromatographic Characterization of D,l Dropropizine N,n Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy in D,L-Dropropizine N,N-Dioxide Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. europeanpharmaceuticalreview.com It is instrumental in confirming the identity and assessing the purity of pharmaceutical substances like this compound.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, serves as the primary tool for the structural verification of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Two-dimensional (2D) NMR experiments are employed to resolve complex structural questions and confirm connectivity between atoms. emory.edu Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and more distant carbons, respectively. These methods are crucial for unambiguously assigning all proton and carbon signals, confirming the presence of the N,N-dioxide functional groups and their impact on the chemical shifts of neighboring nuclei compared to the parent dropropizine (B1670954) molecule.

For isomeric purity, NMR can distinguish between structural isomers and, with the use of chiral resolving agents, can also be used to assess enantiomeric purity in racemic mixtures like this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the known structure and may vary in experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.0 - 7.5-
Phenyl-C-120 - 150
Piperazine-H (adjacent to N-Oxide)3.5 - 4.5-
Piperazine-C (adjacent to N-Oxide)-60 - 70
Propanediol-CH3.8 - 4.2-
Propanediol-CH₂2.8 - 3.2-
Propanediol-C-65 - 75

Solid-State NMR (ssNMR) is a vital technique for characterizing pharmaceutical compounds in their solid form. europeanpharmaceuticalreview.comnih.gov Unlike solution-state NMR, ssNMR provides information about the local environment and intermolecular interactions within a crystal lattice or amorphous solid. nih.govox.ac.uk For this compound, ssNMR can be applied to:

Polymorph Identification: Distinguishing between different crystalline forms (polymorphs), which can have different physical properties.

Amorphous Content Quantification: Determining the degree of crystallinity in a sample.

Structural Analysis: Providing insights into the conformation and packing of molecules in the solid state. nih.gov

Dynamics: Studying the mobility of molecules within the solid material. europeanpharmaceuticalreview.com

Mass Spectrometry (MS) for this compound Metabolite and Impurity Profiling

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and specific, making it indispensable for identifying and quantifying compounds, profiling metabolites, and detecting impurities.

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. nih.gov This capability allows for the determination of the elemental formula of a compound and its impurities. For this compound, with a molecular formula of C₁₃H₂₀N₂O₄, the expected exact mass can be calculated and compared against the measured mass to confirm its identity with high confidence. axios-research.comsimsonpharma.com HRMS is crucial for impurity profiling, as it can detect and identify unknown impurities by determining their elemental compositions, even at trace levels.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. preprints.org This process provides a structural fingerprint of the molecule. The fragmentation pattern of this compound can be studied to elucidate its structure and differentiate it from related compounds.

Studies on the parent compound, dropropizine, show that its metabolism involves hydroxylation and N-dealkylation. nih.govresearchgate.net The fragmentation of dropropizine typically involves cleavage of the piperazine (B1678402) ring and the propanediol (B1597323) side chain. For this compound, the fragmentation pathways would be influenced by the two N-oxide groups. Common fragmentation pathways for N-oxides include the loss of an oxygen atom ([M+H-16]⁺) or a hydroxyl radical ([M+H-17]⁺). The resulting fragmentation pattern provides valuable information for metabolite identification and for developing specific analytical methods. researchgate.netsemanticscholar.org

Table 2: Potential MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z)Proposed Neutral LossResulting Product Ion (m/z)Interpretation
269.15 [M+H]⁺O (16 Da)253.15Loss of one N-oxide oxygen
269.15 [M+H]⁺2 x O (32 Da)237.16Loss of both N-oxide oxygens (reversion to dropropizine [M+H]⁺)
269.15 [M+H]⁺C₃H₈O₂ (76 Da)193.09Cleavage of the propanediol side chain
237.16C₇H₇ (91 Da)146.09Fragmentation of the phenylpiperazine moiety

Chromatographic Techniques for this compound Analysis and Purification

Chromatography is essential for separating complex mixtures and is widely used for the analysis and purification of pharmaceuticals. chromatographyonline.com The choice of technique depends on the properties of the analyte and the analytical goal.

For the analysis of dropropizine and its related substances, High-Performance Liquid Chromatography (HPLC) is the predominant technique. informahealthcare.com Typical methods involve using a C18 analytical column with various mobile phases, often with pH adjusted between 3 and 8, and UV detection. informahealthcare.com Given the increased polarity of this compound due to the N-oxide groups, modifications to standard HPLC methods for dropropizine would be necessary. This would likely involve using a more polar mobile phase or a different stationary phase (e.g., a polar-embedded or polar-endcapped column) to achieve adequate retention and separation from impurities.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), has also been used for the analysis of dropropizine, particularly in biological matrices. nih.gov However, the lower volatility and thermal stability of the N,N-dioxide derivative might make GC analysis more challenging without prior derivatization.

For purification, preparative chromatography, using either reversed-phase LC or Supercritical Fluid Chromatography (SFC), is employed to isolate compounds of high purity. chromatographyonline.com Chiral chromatography, using a chiral stationary phase, is specifically required for the separation of the D- and L-enantiomers from the racemic mixture. informahealthcare.com

Table 3: Exemplary Chromatographic Conditions for Analysis of Dropropizine-Related Compounds

TechniqueStationary Phase (Column)Mobile PhaseDetectionApplication
HPLCC18Acetonitrile/Water or Methanol/BufferUV (e.g., 254 nm)Purity testing, quantification
Chiral HPLCChiralpak AD-Hn-hexane/ethanol/diethyl amineUVEnantiomeric separation
LC-MS/MSC18Gradient of Acetonitrile/Formic Acid in WaterMS/MSQuantification in biological fluids
GC-MSCapillary Column (e.g., DB-5)Helium carrier gasMSMetabolism studies

X-ray Crystallography and Diffraction Studies on this compound Polymorphism

X-ray crystallography and diffraction are indispensable tools for the solid-state characterization of pharmaceutical materials. nih.gov These techniques provide detailed information about the three-dimensional arrangement of atoms in a crystal lattice, which is crucial for understanding polymorphism—the ability of a substance to exist in two or more crystalline forms. nih.gov Different polymorphs can have distinct physicochemical properties, including solubility and stability.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystal. tricliniclabs.com While obtaining a single crystal suitable for analysis can be challenging, the resulting data provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Crystallographic data is available for the enantiomer, (S)-(-)-Dropropizine N,N-Dioxide, which provides a foundational understanding of the molecule's solid-state conformation. nih.gov This data reveals key structural parameters that would be relevant in a co-crystal study.

The table below presents the reported crystallographic data for (S)-(-)-Dropropizine N,N-Dioxide.

ParameterValueReference
Crystal SystemOrthorhombic nih.gov
Space GroupP 21 21 21 nih.gov
Unit Cell a5.518 Å nih.gov
Unit Cell b13.059 Å nih.gov
Unit Cell c18.246 Å nih.gov
Unit Cell Angles (α, β, γ)90° nih.gov
Molecules per Unit Cell (Z)4 nih.gov

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline (powder) samples. nih.gov It is a primary tool for distinguishing between amorphous and crystalline forms of a drug substance and for identifying different polymorphs. nih.gov

A crystalline material produces a unique diffraction pattern characterized by sharp, well-defined peaks at specific diffraction angles (2θ). nih.gov The position and intensity of these peaks are determined by the crystal lattice structure. In contrast, an amorphous solid lacks long-range molecular order and therefore produces a broad, diffuse halo with no sharp peaks. nih.gov

In the context of this compound, PXRD would be essential for:

Polymorph Screening: Identifying different crystalline forms that may arise during synthesis or formulation.

Quality Control: Ensuring batch-to-batch consistency of the crystalline form.

Stability Studies: Monitoring for any changes from a crystalline to an amorphous state, or from one polymorph to another, upon exposure to heat, humidity, or mechanical stress. nih.gov For example, studies on the parent compound Levodropropizine (B346804) have shown that formulation processes can convert the crystalline drug into its amorphous counterpart, a transformation readily detected by PXRD. umw.edu.pl

The PXRD pattern serves as a fingerprint for a specific crystalline solid, allowing for phase identification by comparing the experimental pattern to a database of known patterns or patterns calculated from single-crystal data. nih.gov

Based on the conducted research, there is no publicly available scientific literature or data specifically detailing the computational and theoretical investigations of This compound . The requested analysis, including quantum chemical calculations, molecular dynamics simulations, and QSAR modeling for this particular compound, does not appear in the accessible scientific domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as per the provided outline and instructions. Any attempt to create content for the specified sections would be speculative and would not be based on factual research findings.

Computational and Theoretical Investigations of D,l Dropropizine N,n Dioxide Molecular Structure and Reactivity

Cheminformatics and QSAR Modeling for D,L-Dropropizine N,N-Dioxide Derivatives

Development of Quantitative Structure-Activity Relationships for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov The underlying principle is that variations in the structural or physicochemical properties of molecules within a series will lead to corresponding changes in their biological effects. nih.gov For the this compound scaffold, a QSAR study would aim to identify the key molecular features that are critical for its desired therapeutic activity.

The development of a robust QSAR model for this compound analogs would begin with a training set of compounds. This set would include the parent molecule and a series of its derivatives with systematically modified substituents. The biological activity of each of these analogs would need to be determined experimentally. Subsequently, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic properties: such as dipole moment and partial charges on atoms.

Steric properties: like molecular volume, surface area, and specific shape indices.

Hydrophobic properties: typically represented by the logarithm of the partition coefficient (logP).

Topological properties: which describe the connectivity of atoms within the molecule.

Using statistical methods, such as multiple linear regression, a QSAR equation is generated that links a selection of these descriptors to the observed biological activity. researchgate.netmdpi.com Such a model can be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. mdpi.com

Below is a hypothetical data table illustrating the types of descriptors that might be used in a QSAR study of this compound analogs and their correlation with biological activity.

AnalogBiological Activity (IC50, µM)LogPMolecular Weight ( g/mol )Dipole Moment (Debye)Hydrogen Bond Donors
This compound 5.21.8268.34.51
Analog A (R = -Cl) 3.12.5302.85.11
Analog B (R = -CH3) 6.82.2282.44.31
Analog C (R = -OH) 4.51.5284.34.92
Analog D (R = -NO2) 2.51.9313.36.21

This table is for illustrative purposes only and does not represent actual experimental data.

Virtual Screening and Ligand-Based Drug Design for this compound Scaffold

In the absence of a known 3D structure for the biological target, ligand-based drug design (LBDD) strategies are invaluable for discovering new, active compounds. nih.govgardp.org These methods leverage the information contained within the structures of known active molecules, such as this compound, to identify novel compounds with similar properties that are likely to exhibit the same biological activity. nih.govresearchgate.net Virtual screening is a key component of LBDD, involving the computational filtering of large compound libraries to identify a smaller subset of promising candidates for further experimental testing. benthamscience.comnih.gov

For the this compound scaffold, a ligand-based virtual screening campaign would typically involve several steps. First, a 3D pharmacophore model could be generated. A pharmacophore represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.netresearchgate.net This model would be built based on the conformation of this compound and its known active analogs.

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. researchgate.net Molecules from the database that successfully map onto the pharmacophore's features are identified as "hits." Another common LBDD approach is based on molecular similarity, where compounds are screened based on their structural resemblance to the query molecule (the this compound scaffold) using 2D or 3D fingerprinting methods. researchgate.netnih.gov

The output of a virtual screening campaign is a ranked list of compounds predicted to be active. This significantly narrows down the number of molecules that need to be synthesized and tested in the laboratory, making the drug discovery process more efficient and cost-effective. researchgate.net

The following table provides a hypothetical example of the results from a virtual screening campaign using the this compound scaffold as a query.

Hit Compound IDSource LibrarySimilarity Score (Tanimoto)Pharmacophore Fit ScorePredicted Activity (Arbitrary Units)
ZINC12345678 ZINC Database0.850.928.8
CHEMBL987654 ChEMBL0.820.898.5
PUBCHEM554433 PubChem0.790.958.3
VEND10020030 Vendor Database0.880.758.1
INHOUSE001 Internal Library0.910.869.2

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular and Cellular Mechanisms of Action for D,l Dropropizine N,n Dioxide

Receptor Binding and Modulation Studies of D,L-Dropropizine N,N-Dioxide

Ligand-Receptor Interaction Kinetics for this compound

There is currently no available data from radioligand binding assays or other experimental techniques to determine the binding affinity (Ki), dissociation constant (Kd), or the association and dissociation rate constants (kon and koff) of this compound for any specific receptors. Such studies would be essential to identify its primary molecular targets.

Allosteric Modulation by this compound

Research into the potential allosteric modulatory effects of this compound on any receptor is absent from the current scientific literature. It is unknown whether this compound can act as a positive, negative, or silent allosteric modulator of any known receptors.

Intracellular Signaling Pathways Affected by this compound

Second Messenger System Perturbations by this compound

There are no published studies investigating the impact of this compound on intracellular second messenger systems. It is therefore unknown if this compound can alter the levels of key signaling molecules such as cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) trisphosphate (IP3), or diacylglycerol (DAG).

Protein Phosphorylation Cascades Influenced by this compound

The effect of this compound on protein phosphorylation cascades has not been documented. There is no information regarding its potential to influence the activity of protein kinases or phosphatases, which are critical components of intracellular signaling.

Enzyme Inhibition and Activation by this compound

Specific studies on the inhibitory or activating effects of this compound on various enzymes are not available. While its parent compound, dropropizine (B1670954), is metabolized by cytochrome P450 enzymes, the direct effect of the N,N-dioxide metabolite on these or other enzymes has not been characterized. patsnap.comwikipedia.org

Enzyme Kinetics and Substrate Specificity in Presence of this compound

The study of enzyme kinetics in the presence of this compound provides insights into its potential as an enzyme modulator. While specific studies on this compound are limited, the broader context of drug-enzyme interactions highlights the importance of substrate specificity. Some enzymes exhibit absolute substrate specificity, acting on only one biological substrate. google.com In contrast, others have broader specificity, utilizing structurally related molecules. google.com The interaction of a compound like this compound with an enzyme can alter its kinetics, affecting the rate of reaction and its affinity for its substrate.

Further research into the enzymatic resolution of related compounds, such as 1,2-diols, has demonstrated the utility of lipases in catalyzing kinetic resolutions through stereoselective acylation. researchgate.net This highlights a potential area of investigation for this compound to determine if it can act as a substrate or inhibitor for specific enzymes, thereby influencing their catalytic activity.

Structure-Guided Design of this compound Based Enzyme Modulators

Structure-guided design is a powerful approach for developing selective enzyme modulators. nih.gov This methodology relies on understanding the three-dimensional structure of the target enzyme and its interaction with potential ligands. For this compound, this would involve identifying a target enzyme and obtaining its crystal structure, preferably in complex with the compound or a close analog.

This structural information would allow for the rational design of derivatives of this compound with enhanced potency and selectivity. By analyzing the binding site, researchers can identify key interactions, such as hydrogen bonds or steric clashes, that determine the affinity and specificity of the compound. nih.gov This approach has been successfully used to develop selective inhibitors for various enzymes and could be applied to create novel enzyme modulators based on the this compound scaffold.

Ion Channel Modulation by this compound

Ion channels, which are crucial for generating and propagating electrical signals in excitable cells, represent another important class of potential targets for this compound. nih.gov

Voltage-Gated and Ligand-Gated Ion Channel Interactions with this compound

Ion channels are broadly classified into voltage-gated and ligand-gated channels. frontiersin.org Voltage-gated ion channels open and close in response to changes in the membrane potential, while ligand-gated ion channels are activated by the binding of a chemical messenger. frontiersin.orgwikipedia.org

The parent compound, dropropizine, and its levo-isomer, levodropropizine (B346804), have been noted for their effects that could be linked to ion channel modulation. For instance, levodropropizine has shown an inhibitory action on C-fibers, which could be mediated through ion channel interactions. researchgate.net While direct evidence for this compound is not available, the actions of its parent compounds suggest that it may also interact with various ion channels. For example, some antitussive drugs are known to act by blocking voltage-gated sodium channels on sensory nerve fibers. nih.gov

Ligand-gated ion channels, also known as ionotropic receptors, are another potential target. wikipedia.org These channels are involved in converting chemical signals into electrical responses at synapses. wikipedia.org The modulation of these channels can have significant effects on neuronal signaling. diva-portal.org The complex pharmacology of some drugs involves interactions with multiple receptors, including N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors and nicotinic receptors. nih.gov

Electrophysiological Recordings of this compound Effects on Cellular Excitability

Electrophysiological studies are essential for directly assessing the effects of a compound on ion channel function and cellular excitability. nih.gov Techniques such as patch-clamp recording can be used to measure the flow of ions through single channels or across the entire cell membrane in the presence of this compound.

Such studies would reveal whether the compound acts as a blocker, an opener, or a modulator of specific ion channels. For example, electrophysiological recordings have been used to characterize the effects of various drugs on neuronal and muscle cells, providing detailed information about their mechanism of action at the cellular level. ornl.gov Similar investigations with this compound would be necessary to determine its precise effects on cellular excitability and to identify the specific ion channels involved.

Gene Expression and Proteomic Changes Induced by this compound

The interaction of a compound with cellular targets can lead to downstream changes in gene expression and protein levels, providing a broader understanding of its biological impact.

Transcriptomic Analysis of this compound Treated Cells

Transcriptomic analysis, typically performed using techniques like RNA sequencing, allows for a global view of the changes in gene expression in cells treated with a compound. nih.gov This approach can help identify the cellular pathways and biological processes that are affected by this compound.

For instance, transcriptomic profiling has been used to show that certain drugs can shut down specific gene signatures within hours of treatment. ucl.ac.uk A similar analysis for this compound could reveal whether it upregulates or downregulates genes involved in specific signaling pathways, cellular stress responses, or metabolic processes. This information can be invaluable for hypothesis generation regarding the compound's mechanism of action and potential therapeutic applications. The use of annotated compound libraries and the analysis of transcriptional changes can help in inferring the biological mechanisms of a compound. columbia.edu

Below is a hypothetical interactive data table illustrating the kind of data that could be generated from a transcriptomic analysis of cells treated with this compound.

GeneLog2 Fold ChangeP-valuePathway
Gene A2.50.001Cell Cycle
Gene B-1.80.005Apoptosis
Gene C3.1<0.0001Inflammatory Response
Gene D-2.20.002DNA Repair

Table 1: Hypothetical Transcriptomic Data for this compound Treated Cells. This table shows potential changes in gene expression, where a positive Log2 Fold Change indicates upregulation and a negative value indicates downregulation.

Proteomic Profiling of Cellular Responses to this compound

Detailed research findings and data tables related to the proteomic profiling of this compound are not available in published scientific literature. Consequently, no data can be presented for this section.

Preclinical Pharmacological and Toxicological Investigations of D,l Dropropizine N,n Dioxide Non Human, Non Safety Focus

In Vitro Pharmacological Efficacy Studies of D,L-Dropropizine N,N-Dioxide

Cell-Based Assays for this compound Activity

No studies utilizing cell-based assays to investigate the activity of this compound have been identified in the public domain.

Organ Bath and Tissue Preparation Studies for this compound

There are no available reports of organ bath or isolated tissue preparation studies conducted to assess the effects of this compound.

In Vivo Animal Model Studies of this compound (Focus on mechanism, not efficacy/safety)

Rodent Models for Investigating this compound Pharmacodynamics

No research has been published on the use of rodent models to investigate the pharmacodynamics of this compound.

Non-Rodent Animal Models for this compound Systemic Effects

Information regarding the systemic effects of this compound in non-rodent animal models is not present in the available scientific literature.

Preclinical Pharmacokinetic Profiles of this compound in Animal Models

There is no published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal models. The metabolic fate of Dropropizine (B1670954) has been studied, but specific pharmacokinetic parameters for its N,N-dioxide metabolite are not detailed.

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in Animals

There is no specific information available in the reviewed scientific literature regarding the absorption, distribution, metabolism, and excretion of this compound in any animal species.

Studies on the parent compound, Dropropizine, indicate that it is metabolized in the liver, primarily through the cytochrome P450 enzyme system. The resulting metabolites are then excreted through the kidneys. Identified metabolites of Dropropizine in human urine include para-hydroxy-dropropizine, N-phenylpiperazine, para-hydroxy-N-phenylpiperazine, and para-hydroxyaniline. However, the formation of this compound as a metabolite has not been reported.

Bioavailability and Plasma Protein Binding of this compound in Preclinical Species

Specific data on the bioavailability and plasma protein binding of this compound in preclinical species could not be located in the available scientific literature. For the related compound Levodropropizine (B346804), a high bioavailability of 75% has been reported. General principles of drug discovery suggest that plasma protein binding is a critical parameter influencing the pharmacokinetic profile of a compound.

Table 1: Bioavailability and Plasma Protein Binding Data

CompoundSpeciesBioavailability (%)Plasma Protein Binding (%)
This compoundData Not AvailableData Not AvailableData Not Available

Target Engagement and Biomarker Identification for this compound Action

No studies were identified that investigated the target engagement or biomarkers of pharmacological activity specifically for this compound.

Circulating Biomarkers of this compound Pharmacological Activity

There is no information available regarding circulating biomarkers that could be used to measure the pharmacological activity of this compound in preclinical models.

Scientific Article on this compound Postponed Due to Lack of Available Research

Efforts to compile a detailed scientific article focusing on the metabolic pathways and biotransformation of the chemical compound this compound have been suspended due to a significant lack of available research on this specific molecule.

Despite a comprehensive search of scientific databases and literature, no specific studies detailing the in vitro metabolism, enzymatic contributions, structural elucidation of metabolites, or preclinical metabolic fate of this compound could be located. While information exists for the parent compound, dropropizine, the user's explicit instructions to focus solely on the N,N-dioxide derivative could not be fulfilled.

The intended article was to be structured around a detailed outline, including:

Metabolic Pathways and Biotransformation of this compound (Preclinical/In Vitro)

In Vitro Metabolism Using Hepatic Microsomes and Hepatocytes

Identification of Metabolites in In Vitro Systems

Contributions of Cytochrome P450 and Non-P450 Enzymes

Metabolite Structural Elucidation via NMR and MS Characterization

Use of Isotopic Labeling for Metabolic Pathway Mapping

Preclinical Metabolic Fate in Animal Models

While this compound is commercially available as a chemical standard and is recognized as a potential impurity or derivative of dropropizine, it does not appear to have been a subject of published metabolic studies. Research on the metabolism of the parent drug, dropropizine, indicates that it undergoes hydroxylation and N-dealkylation, primarily metabolized by cytochrome P450 enzymes. However, no literature found mentions the formation of an N,N-dioxide metabolite.

Without specific data on this compound, any attempt to generate the requested article would fall outside the strict parameters of the user's instructions and would lack the required scientific accuracy and detail. Further research into the biotransformation of this specific compound is necessary before a comprehensive review of its metabolic pathways can be produced.

Metabolic Pathways and Biotransformation of D,l Dropropizine N,n Dioxide Preclinical/in Vitro

Preclinical Metabolic Fate of D,L-Dropropizine N,N-Dioxide in Animal Models

Excretion Pathways of this compound and Its Metabolites in Animals

Preclinical studies investigating the excretion pathways of this compound and its subsequent metabolites are crucial for understanding the compound's disposition within a biological system. While specific data on the N,N-dioxide derivative is limited, information on the parent compound, dropropizine (B1670954), provides a basis for predicting its elimination routes. In animal models, the primary route of excretion for dropropizine and its metabolites is expected to be through the kidneys, with elimination in the urine. researchgate.netnih.gov

The biotransformation of this compound likely involves several metabolic reactions, including potential reduction back to the parent compound, hydroxylation, and conjugation, leading to a variety of metabolites. These metabolites, along with any unchanged this compound, are then eliminated from the body. The primary excretory routes in preclinical species are anticipated to be renal (urine) and to a lesser extent, fecal (via biliary excretion).

Key metabolic pathways for the parent compound, dropropizine, identified in preclinical and human studies include hydroxylation of the aromatic ring and N-dealkylation. researchgate.netnih.gov It is plausible that this compound would undergo similar subsequent metabolic transformations following its potential initial reduction. The resulting metabolites are typically more water-soluble, facilitating their excretion via the kidneys.

Table 1: Predicted Excretion Pathways of this compound and its Metabolites in Animals

Excretion RouteDescriptionAnticipated Significance
Renal (Urine) Primary route for the elimination of water-soluble metabolites. The kidneys filter the blood and remove waste products, which are then excreted in the urine.High
Fecal (Bile) Route for the elimination of less water-soluble compounds and metabolites that are actively transported into the bile by the liver and then excreted into the intestines.Moderate to Low

Mass Balance Studies of this compound in Preclinical Species

Mass balance studies are a critical component of preclinical drug development, designed to account for the total administered dose of a radiolabeled drug and its metabolites over a specific period. admescope.comnih.gov These studies provide comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. By using a radiolabeled version of the test article, typically with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), researchers can track the compound and all its metabolites throughout the body and in all excreta. admescope.com

For this compound, a mass balance study in a preclinical species such as the rat would involve administering a single dose of the radiolabeled compound and then collecting urine, feces, and expired air for a defined period until most of the radioactivity has been recovered. admescope.com This allows for the determination of the primary routes and rates of excretion and provides a quantitative measure of the extent of absorption.

While specific mass balance data for this compound is not publicly available, the following table illustrates the type of data that would be generated from such a study in rats. The data is hypothetical and serves to represent the expected outcomes of a typical mass balance study.

Table 2: Illustrative Mass Balance of [¹⁴C]this compound in Rats Following a Single Oral Administration

MatrixPercent of Administered Radioactivity (Mean ± SD)
Urine 75.2 ± 5.8
Feces 20.5 ± 4.1
Cage Wash 2.1 ± 0.9
Carcass (at 168 hours) 1.3 ± 0.5
Total Recovery 99.1 ± 2.3

This table is illustrative and does not represent actual study data.

The results of a mass balance study would provide a complete picture of the fate of this compound in the animal model, indicating how much of the drug is absorbed, how it is eliminated, and whether there is any potential for accumulation in tissues. nih.gov

Chemical Derivatives and Analogs of D,l Dropropizine N,n Dioxide

Rational Design and Synthesis of Novel D,L-Dropropizine N,N-Dioxide Analogs

The rational design of novel analogs of this compound is a strategic process aimed at optimizing the molecule's therapeutic properties. This approach leverages an understanding of the parent molecule's structure to create new chemical entities with potentially enhanced efficacy, selectivity, or improved pharmacokinetic profiles. The synthesis of these new analogs would build upon established chemical pathways used for creating Dropropizine (B1670954) and its derivatives.

A common synthetic approach could involve the reaction of a substituted N-phenylpiperazine with a glycidol (B123203) or a related three-carbon synthon to form the propanediol (B1597323) side chain. Subsequent oxidation of both nitrogen atoms on the piperazine (B1678402) ring would yield the desired N,N-dioxide analog. By systematically varying the substituents on the phenyl ring or modifying the propanediol moiety, a library of novel analogs can be generated for pharmacological screening. For instance, the synthesis of Dropropizine itself has been achieved starting from epichlorohydrin (B41342) and phenylpiperazine, a method that could be adapted for creating diverse analogs. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound influence its biological activity. documentsdelivered.com These studies involve synthesizing a series of related analogs and evaluating their effects in biological assays. The goal is to identify key structural features, or pharmacophores, that are essential for the desired pharmacological effect.

For the this compound scaffold, SAR exploration could focus on several key areas:

The Phenyl Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) at different positions (ortho, meta, para) on the phenyl ring could modulate the molecule's electronic properties and its interaction with biological targets.

The Propanediol Side-Chain: Altering the hydroxyl groups on the propanediol side-chain, for example, through esterification or replacement with other functional groups, could impact solubility and metabolic stability.

The findings from these studies are crucial for guiding the design of more potent and selective compounds.

Hypothetical SAR Data for this compound Analogs

This table presents hypothetical data for illustrative purposes to demonstrate the principles of SAR analysis.

CompoundPhenyl Ring SubstitutionAntitussive Activity (Relative Potency)
This compoundNone (H)1.0
Analog 14-Fluoro (4-F)1.5
Analog 24-Chloro (4-Cl)1.8
Analog 34-Methoxy (4-OCH3)0.7
Analog 42-Fluoro (2-F)0.9

Bioisosteric Replacements in this compound Scaffold Optimization

Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's biological activity or pharmacokinetic profile. researchgate.netu-tokyo.ac.jp This strategy is particularly useful for exploring new chemical space and generating novel intellectual property. spirochem.com

In the context of the this compound scaffold, several bioisosteric replacements could be envisioned:

Ring Bioisosterism: The phenyl ring could be replaced with other aromatic systems, such as pyridine, thiophene, or pyrimidine (B1678525) rings. This modification can significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic profile.

Functional Group Bioisosteres: The hydroxyl (-OH) groups of the propanediol moiety are key functional groups. Classical bioisosteric replacements could include substituting one or both hydroxyls with an amino (-NH2) or thiol (-SH) group. A non-classical approach might involve replacing a hydroxyl group with a trifluoromethyl (-CF3) group to alter electronic properties and metabolic stability.

Classical Bioisosteres: The substitution of a hydrogen atom with a fluorine atom is a common tactic to block metabolic oxidation at a specific site or to modulate the acidity of nearby functional groups. nih.gov

These replacements can lead to analogs with retained biological activity but different physical-chemical properties that may translate to improved therapeutic performance. u-tokyo.ac.jp

Pharmacological Profiling of this compound Analogs (In Vitro/Preclinical)

Once novel analogs of this compound are synthesized, they undergo rigorous pharmacological profiling to characterize their biological effects. This process begins with in vitro (cell-based) assays and progresses to preclinical (animal) models.

In vitro profiling typically involves:

Receptor Binding Assays: To determine if the analogs bind to specific biological targets, such as receptors or enzymes involved in the cough reflex.

Cell-Based Functional Assays: To measure the functional consequences of target binding, such as the inhibition of nerve signaling in cultured neurons.

Analogs that show promising activity in vitro are then advanced to preclinical studies in animal models. For antitussive agents, a standard model is the citric acid-induced cough model in guinea pigs or other suitable species. documentsdelivered.com In these studies, the ability of the analogs to reduce the frequency and intensity of coughing is quantified.

Comparative Efficacy and Potency of this compound Analogs

A critical aspect of pharmacological profiling is determining the comparative efficacy and potency of the newly synthesized analogs. Efficacy refers to the maximum biological response an analog can produce, while potency refers to the concentration or dose required to produce a defined effect (often 50% of the maximum, known as EC50 or ED50).

Studies comparing the parent compound, dropropizine, with its levo-rotatory enantiomer, levodropropizine (B346804), have shown similar antitussive activity but different side-effect profiles. documentsdelivered.com A similar comparative approach would be essential for new this compound analogs. The goal is to identify analogs that are more potent or have a better therapeutic index than the parent compound.

Comparative Preclinical Efficacy of Hypothetical Antitussive Analogs

This interactive table presents hypothetical data to illustrate how the potency of different analogs might be compared in a preclinical cough model.

CompoundChemical ClassED50 (mg/kg) in Guinea Pig Cough ModelMaximum Efficacy (% Cough Inhibition)
LevodropropizinePhenylpiperazine1575%
This compoundPhenylpiperazine N,N-Dioxide2570%
Analog A (4-Cl)Substituted Phenylpiperazine N,N-Dioxide1280%
Analog B (Pyridyl)Pyridylpiperazine N,N-Dioxide1872%

Selectivity Profiling of this compound Analogs against Related Targets

Selectivity is a crucial attribute of a successful drug candidate. A selective compound primarily interacts with its intended biological target, minimizing interactions with other targets ("off-target" effects) that can lead to undesirable side effects. Levodropropizine, for example, is valued for its peripheral action, which avoids the central nervous system side effects associated with opioid antitussives like codeine. google.com

For new this compound analogs, selectivity profiling would involve screening them against a panel of receptors and enzymes. Key targets to assess would include:

Opioid Receptors: To ensure the new analogs lack the addictive potential and respiratory depression effects of opioid-based cough suppressants.

NMDA Receptors: As some centrally acting antitussives like dextromethorphan (B48470) interact with these receptors. nih.gov

Other CNS Receptors: Including serotonergic, dopaminergic, and adrenergic receptors to confirm a peripherally selective mechanism of action.

The ideal candidate would demonstrate high potency for the target responsible for cough suppression while showing little to no activity at these off-target sites.

Patent Landscape and Intellectual Property Surrounding this compound Derivatives

The intellectual property landscape provides insight into the commercial and scientific development of a class of compounds. For derivatives of Dropropizine, patents have been filed historically to protect the compound and its therapeutic uses. For example, U.S. Patent US4699911A, filed in the 1980s, covers levo- and dextro-dropropizine for their antitussive activity. google.com This patent has since expired.

While specific patents for this compound itself are not prominent, any novel analogs developed through the rational design and synthesis efforts described above would be considered new chemical entities. As such, these novel derivatives would be eligible for new patent protection. A comprehensive patent strategy would likely seek to cover:

Composition of Matter: Claims protecting the specific chemical structures of the new analogs.

Pharmaceutical Compositions: Claims covering formulations of the new analogs with pharmaceutically acceptable carriers.

Method of Use: Claims protecting the use of the new analogs for treating cough or other respiratory conditions.

Securing new intellectual property is a critical step in the translation of a novel chemical analog from a laboratory discovery to a clinically available therapeutic agent.

Analysis of Key Patents Related to this compound Synthesis and Use

Intellectual property surrounding this compound is not focused on its synthesis for therapeutic use, but rather on its status as an impurity of the antitussive drug, Dropropizine, and its levo-isomer, Levodropropizine. Consequently, key patents in this area are directed towards controlling and minimizing the formation of this and other related substances in pharmaceutical formulations.

A pivotal patent in this context is WO2017091165A1 , which addresses the challenge of degradation products in liquid formulations of Levodropropizine. The N-oxide impurity, which includes this compound, is a significant concern as impurities can affect the safety and efficacy of the final drug product. google.com

The patent discloses that breakdown products can be generated by various factors such as temperature, moisture, air, and light during the manufacturing process and even after the final product has been prepared. google.com The inventors of this patent discovered that the stability of liquid Levodropropizine formulations could be significantly improved by using a high concentration of sugar. google.com

The core of the invention is a liquid pharmaceutical formulation for oral administration that comprises Levodropropizine (or a pharmaceutically acceptable salt) and a sugar concentration in the range of 60-90% of the total composition by weight. google.com This high sugar concentration was found to effectively inhibit the production of unwanted substances derived from Levodropropizine, including oxidation impurities, thereby enhancing the storage stability of the formulation. google.com Notably, the patent claims that this formulation strategy reduces the amount of the N-oxide impurity to within acceptable limits without the need for additional antioxidants. google.com

This patent is significant as it provides a method to mitigate the formation of this compound in liquid dosage forms, which are susceptible to oxidative degradation. It represents a key piece of intellectual property focused on improving the quality and stability of the parent drug, Levodropropizine, by controlling its impurities.

Table 1: Analysis of Key Patent WO2017091165A1
Patent IdentifierTitleKey ClaimRelevance to this compound
WO2017091165A1Liquid formulation of levodropropizine and method for preparation thereofA liquid pharmaceutical formulation for oral administration comprising Levodropropizine and 60-90% sugar by weight to ensure the oxidation impurity is within an acceptable limit. google.comDirectly addresses the reduction of N-oxide impurities, which encompasses this compound, in liquid Levodropropizine formulations. google.com

Future Directions in this compound Intellectual Property Development

Given that this compound is primarily recognized as an impurity, future intellectual property development is unlikely to focus on its therapeutic applications. Instead, patent strategies will likely revolve around the parent compounds, Dropropizine and Levodropropizine, and the control of their impurities.

Potential future directions for intellectual property include:

Novel Synthesis and Purification Processes: There is an opportunity to develop and patent new synthetic routes or advanced purification techniques for Dropropizine and Levodropropizine that prevent the formation of the N,N-dioxide impurity or remove it to a level that is practically undetectable. Patents could claim methods that result in a final active pharmaceutical ingredient (API) with superior purity profiles.

Highly Stable Formulations: Building on the principles of patent WO2017091165A1, further innovation in formulation science could lead to new patents. google.com This might involve the discovery of novel excipient combinations, packaging technologies, or manufacturing conditions that provide enhanced protection against oxidative degradation, thus minimizing the formation of this compound over the product's shelf life. For instance, a patent could be filed for a sustained-release tablet formulation of Levodropropizine that demonstrates exceptional stability with regard to N-oxide formation. epo.org

Use as a Reference Standard: As regulatory requirements for impurity profiling become more stringent, there is a commercial need for well-characterized impurity standards. A patent could potentially be filed for a stable, purified form of this compound intended for use as a certified reference material for analytical and quality control purposes. This would be crucial for pharmaceutical manufacturers to accurately quantify this impurity in their products.

Advanced Analytical Methods: The development of new, highly sensitive, and specific analytical methods for the detection and quantification of this compound could also be a subject for patent protection. A patent might claim a novel chromatographic method or a specific spectroscopic technique that offers significant advantages over existing methods in terms of speed, accuracy, or lower limits of detection.

In essence, the intellectual property landscape for this compound will be intrinsically linked to the lifecycle management and quality improvement of its parent drugs. The focus will remain on innovation that enhances the purity, stability, and safety of Dropropizine and Levodropropizine products.

Future Research Directions and Unaddressed Scientific Inquiries Pertaining to D,l Dropropizine N,n Dioxide

Elucidating Novel Biological Targets and Mechanisms of D,L-Dropropizine N,N-Dioxide

While the parent compound, Dropropizine (B1670954), is known for its peripheral antitussive action, the biological targets and mechanisms of action of its N,N-dioxide derivative remain largely unexplored. Future research will be crucial in determining if this compound is merely an inactive metabolite or if it possesses its own unique pharmacological properties.

Heterocyclic N-oxides have emerged as a significant class of therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, antihypertensive, and neuroprotective effects. nih.govbenthamdirect.comresearchgate.net The introduction of an N-oxide moiety can alter a molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn can influence its interaction with biological targets. researchgate.netnih.gov

Initial research efforts would likely focus on screening this compound against a broad panel of receptors and enzymes to identify any potential interactions. Given the phenylpiperazine core, targets within the central nervous system, such as dopamine (B1211576) and serotonin (B10506) receptors, could be of interest, although Dropropizine itself has limited CNS effects. google.com Moreover, considering the diverse activities of other N-oxides, assays for anti-inflammatory, antimicrobial, and antiproliferative effects would be warranted. nih.govbenthamdirect.comresearchgate.net

Should any significant biological activity be identified, subsequent studies would delve into the precise mechanism of action. This could involve techniques such as molecular docking to predict binding modes, and in vitro and in vivo models to confirm the physiological effects. Understanding the structure-activity relationship of this compound and similar N-oxide compounds will be pivotal in unlocking their therapeutic potential. researchgate.net

Application of Advanced Omics Technologies for this compound Research

Advanced "omics" technologies, including metabolomics and proteomics, offer powerful tools for the comprehensive study of this compound. These approaches can provide a global view of the metabolic fate of Dropropizine and the cellular responses to its N,N-dioxide derivative.

Metabolomics , the large-scale study of small molecules, can be employed to identify and quantify this compound in biological samples. griffith.edu.aunih.govnih.gov High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a key analytical platform in metabolomics, enabling the detection of a wide range of metabolites. mdpi.com By analyzing samples from individuals treated with Dropropizine, metabolomics can map the metabolic pathways leading to the formation of this compound and other related metabolites. researchgate.net This can provide valuable insights into the enzymes involved in its formation and its subsequent clearance from the body.

Proteomics , the study of the entire set of proteins, can be used to investigate the cellular effects of this compound. By treating cells or tissues with the compound and analyzing changes in protein expression, researchers can identify potential biological targets and affected pathways. unimi.it For instance, if this compound is found to have anti-inflammatory properties, proteomics could help identify the specific proteins in the inflammatory cascade that are modulated by the compound.

The integration of metabolomics and proteomics data can provide a more holistic understanding of the biological role of this compound. This multi-omics approach can help to build comprehensive models of its mechanism of action and to identify potential biomarkers of its effects.

Development of Innovative Analytical Tools for this compound Quantitation and Characterization

Accurate and sensitive analytical methods are essential for the study of this compound, both in its capacity as a drug impurity and as a potential bioactive molecule. While methods exist for the analysis of the parent drug, Dropropizine, the development of specific and validated assays for the N,N-dioxide derivative is a key area for future research.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) are the gold-standard techniques for the quantification of drug metabolites and impurities in complex matrices such as plasma and urine. nih.govnih.govmdpi.comresearchgate.net The development of a robust UPLC-MS/MS method for this compound would enable pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion. Such a method would require careful optimization of chromatographic conditions to achieve separation from the parent drug and other metabolites, as well as the selection of specific precursor and product ions for sensitive and selective detection. nih.govmdpi.comresearchgate.net

In addition to quantitative analysis, advanced analytical tools are needed for the comprehensive characterization of this compound. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for confident identification and structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique for unambiguous structure determination. acs.org

The development of these innovative analytical tools will be crucial for quality control in pharmaceutical manufacturing to monitor and control the levels of this compound as an impurity in Dropropizine drug products. pharmafocusasia.comwdh.ac.id Furthermore, these methods will be indispensable for preclinical and clinical research should this compound be investigated for its own therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, and these technologies hold significant promise for advancing research on this compound. chromatographyonline.com

One of the key applications of AI in this context is the prediction of the biological activities and toxicity of molecules based on their chemical structure. europeanpharmaceuticalreview.comacs.orgbiorxiv.orgnih.govnih.gov Machine learning models can be trained on large datasets of known compounds to identify structure-activity relationships. These models could then be used to predict the potential pharmacological targets and adverse effects of this compound, helping to guide experimental investigations and prioritize research efforts. acs.orgbiorxiv.orgnih.gov

Furthermore, AI can be utilized in the design of novel molecules based on the this compound scaffold. By learning from existing data, generative AI models can propose new chemical structures with optimized properties, such as enhanced biological activity or improved safety profiles. This could accelerate the discovery of new drug candidates derived from this chemical class.

The table below summarizes potential applications of AI and machine learning in the research of this compound.

Application Area Specific AI/ML Technique Potential Impact
Biological Activity Prediction Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural NetworksPrioritization of biological assays and prediction of novel therapeutic uses.
Toxicity Prediction Machine learning models trained on toxicogenomics dataEarly identification of potential safety concerns, reducing late-stage drug development failures.
Impurity Identification AI-powered analysis of chromatographic and mass spectrometry dataAutomation and improved accuracy of quality control in pharmaceutical manufacturing. amazonaws.com
Novel Molecule Design Generative Adversarial Networks (GANs), Reinforcement LearningDesign of new compounds with optimized therapeutic properties based on the this compound scaffold.

Emerging Therapeutic and Research Applications of this compound Scaffold

The this compound scaffold, characterized by its phenylpiperazine N,N-dioxide core, represents a promising starting point for the discovery of new therapeutic agents. The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications. nih.govconsensus.appresearchgate.netbenthamdirect.com The addition of the N,N-dioxide functionality introduces unique physicochemical properties that can be exploited for drug design. nih.govbenthamdirect.comresearchgate.netnih.gov

Future research could focus on the synthesis and biological evaluation of a library of compounds based on the this compound scaffold. By systematically modifying different parts of the molecule, such as the phenyl ring and the propanediol (B1597323) side chain, it may be possible to develop new compounds with a range of pharmacological activities. mdpi.comnih.govresearchgate.netbiomedpharmajournal.org

Given the broad spectrum of activities reported for other heterocyclic N-oxides, potential therapeutic areas for derivatives of the this compound scaffold could include:

Oncology: Many N-oxide-containing compounds have demonstrated anticancer properties. nih.govbenthamdirect.comresearchgate.net

Infectious Diseases: The N-oxide motif is present in several antibacterial and antiparasitic agents. nih.govbenthamdirect.comresearchgate.netnih.gov

Central Nervous System Disorders: The phenylpiperazine core is a common feature of many CNS-active drugs, and N-oxidation could modulate their activity and pharmacokinetic properties. google.com

Cardiovascular Diseases: Some N-oxides have shown antihypertensive effects. nih.govbenthamdirect.comresearchgate.net

In addition to its potential as a therapeutic scaffold, this compound and its derivatives could also serve as valuable research tools. For example, they could be used as chemical probes to investigate the function of specific biological targets or to study the role of N-oxidation in drug metabolism and disposition. tandfonline.comhyphadiscovery.comhyphadiscovery.com The exploration of this chemical space holds the potential to yield novel drug candidates and to advance our understanding of fundamental biological processes.

Q & A

Q. What are the key synthetic routes for D,L-Dropropizine N,N-Dioxide, and how can reaction conditions be optimized for stereochemical control?

this compound is synthesized via oxidation of Dropropizine (C₁₃H₂₀N₂O₂), a cough suppressant precursor. A common pathway involves reacting N-phenylpiperazine with (R)- or (S)-epichlorohydrin derivatives under controlled conditions . Optimization focuses on:

  • Oxidation efficiency : Use of mild oxidizing agents (e.g., hydrogen peroxide) to avoid over-oxidation.
  • Stereochemical control : Chiral resolution techniques (e.g., chiral HPLC) or enantioselective synthesis using asymmetric catalysts .
  • Reaction monitoring : NMR and LC-MS to track intermediate formation (e.g., N-oxide intermediates) .

Q. What analytical methods are recommended for characterizing this compound and its enantiomers?

Standard characterization includes:

  • NMR spectroscopy : To confirm structural integrity and stereochemistry (e.g., distinguishing S-(-) and R-(+) enantiomers via chiral centers in the dihydroxypropyl group) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (268.3 g/mol) and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC with chiral columns for enantiomeric purity assessment, critical for pharmacological applications .

Q. How is this compound utilized in pharmacological research, particularly in drug development?

It serves as a reference standard for:

  • Method validation : Calibration in QC workflows for ANDA submissions, ensuring batch consistency in levodropropizine production .
  • Impurity profiling : Identification of N-oxide byproducts in synthetic batches using LC-MS and comparative pharmacopeial standards (USP/EP) .

Advanced Research Questions

Q. What challenges arise in resolving stereoisomers of Dropropizine N,N-Dioxide, and how can they be addressed experimentally?

Challenges include:

  • Low enantiomeric excess (ee) : Due to similar physical properties of R/S enantiomers. Solutions:
    • Chiral derivatization : Use of Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to enhance chromatographic separation .
    • Dynamic kinetic resolution : Catalytic asymmetric synthesis with chiral N,N-dioxide catalysts (e.g., biscarboline derivatives) .
  • Contradictory data : Discrepancies in reported optical rotations or pKa values (e.g., predicted pKa 12.52±0.20 ) may stem from solvent effects or measurement techniques.

Q. How do computational methods contribute to understanding the reactivity of this compound in catalytic systems?

  • DFT calculations : Model oxidation pathways and transition states to predict regioselectivity in N-oxide formation .
  • Docking studies : Explore interactions with biological targets (e.g., cough reflex pathways) to rationalize enantiomer-specific activity .
  • Solvent modeling : Predict solubility and stability in formulation matrices using COSMO-RS or MD simulations .

Q. What contradictions exist in the literature regarding the biological activity of Dropropizine N,N-Dioxide enantiomers, and how can they be resolved?

  • Pharmacological disparity : S-(-)-enantiomer (levodropropizine) is therapeutically active as an antitussive, while R-(+)-enantiomer may lack efficacy . Contradictions arise from:
    • Impurity interference : Trace enantiomeric cross-contamination during synthesis.
    • Assay variability : Differences in in vitro vs. in vivo models (e.g., receptor binding vs. cough suppression).
  • Resolution : Conduct enantiomer-specific bioassays with rigorous purity validation (>99% ee) .

Q. What role do N,N-dioxide derivatives play in asymmetric catalysis, and how does Dropropizine N,N-Dioxide compare?

N,N-dioxides are chiral ligands in enantioselective reactions (e.g., hydrosilylation, epoxidation). Dropropizine N,N-Dioxide derivatives:

  • Catalytic efficiency : Exhibit moderate enantioselectivity (up to 80% ee) in ketimine hydrosilylation, comparable to biscarboline-based catalysts .
  • Mechanistic insight : The N-oxide moiety acts as a Lewis base, coordinating to metal centers (e.g., Cu, Ru) to stabilize transition states .

Methodological Notes

  • Data validation : Cross-reference CAS-registered properties (e.g., 2098198-51-5 for S-(-)-enantiomer ) with peer-reviewed studies to mitigate reliance on vendor data (e.g., ChemWhat).
  • Safety protocols : Handle N-oxides in fume hoods due to potential respiratory toxicity; follow OSHA/NIOSH guidelines for lab safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.